Mcp-neca

Vue d'ensemble

Description

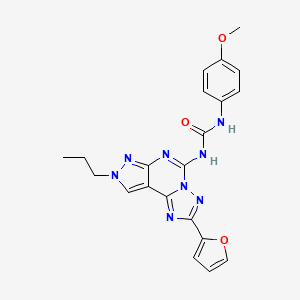

MRE 3008F20 est un composé organique synthétique connu pour sa forte puissance et sa sélectivité en tant qu'antagoniste du récepteur A3 de l'adénosine. Ce composé est utilisé dans diverses études pharmacologiques et biochimiques en raison de sa capacité à inhiber la production de monophosphate d'adénosine cyclique (AMPc) induite par les agonistes . Il a des applications dans la recherche liée au glaucome et à l'asthme .

Méthodes De Préparation

La synthèse de MRE 3008F20 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrazolo triazolo pyrimidine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau pyrazolo triazolo pyrimidine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Fonctionnalisation : Introduction de groupes fonctionnels tels que les groupes méthoxyphényle et propyle par des réactions de substitution nucléophile.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.

Analyse Des Réactions Chimiques

MRE 3008F20 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants, modifiant les propriétés du composé.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de recherche scientifique

MRE 3008F20 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme étalon de référence et dans la synthèse de composés précurseurs.

Biologie : Utilisé dans des études impliquant des récepteurs de l'adénosine, en particulier le récepteur A3 de l'adénosine.

Industrie : Utilisé dans le développement de produits chimiques fins et d'intermédiaires pour diverses applications industrielles.

5. Mécanisme d'action

MRE 3008F20 exerce ses effets en se liant sélectivement au récepteur A3 de l'adénosine, inhibant l'activité du récepteur. Cette liaison empêche l'activation des voies de signalisation en aval qui seraient normalement déclenchées par les agonistes naturels du récepteur. L'inhibition de la production d'AMPc est un aspect clé de son mécanisme d'action .

Applications De Recherche Scientifique

Introduction to Mcp-neca

This compound, also known as 2-chloro-N6-(3-iodobenzyl)-N6-(2-phenyl)adenosine-5'-N-methylcarboxamide, is a selective agonist for adenosine receptors, particularly the A3 subtype. This compound has garnered attention in scientific research due to its potential therapeutic applications in various fields, including oncology, neurobiology, and immunology. Its ability to modulate adenosine receptor activity makes it a valuable tool in understanding the complex roles of adenosine in physiological and pathological processes.

Cancer Research

This compound has been investigated for its role in cancer therapy, particularly in the modulation of tumor microenvironments and immune responses. Studies have shown that activation of A3 adenosine receptors can inhibit tumor growth and metastasis by altering immune cell infiltration and cytokine production.

- Case Study: Tumor Growth Inhibition

Neuroprotection

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. By activating A3 receptors, this compound may help mitigate neuronal damage and promote cell survival under stress conditions.

- Case Study: Ischemic Injury

Inflammation and Immune Modulation

This compound's ability to modulate inflammatory responses has been studied extensively. By influencing macrophage activity and cytokine production, it can either promote or inhibit inflammation depending on the context.

- Case Study: Macrophage Activation

Cardiovascular Research

The cardiovascular effects of this compound have also been a focus of research. Its action on adenosine receptors can influence heart rate, myocardial oxygen consumption, and vascular tone.

- Case Study: Cardiac Ischemia

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Research | A3 receptor activation inhibits tumor growth | Reduced tumor size; enhanced T cell infiltration |

| Neuroprotection | Protects neurons from ischemic damage | Decreased infarct volume; improved recovery |

| Inflammation | Modulates macrophage cytokine production | Downregulation of TNF-α; potential treatment for COPD |

| Cardiovascular | Influences heart function and vascular response | Improved cardiac function during ischemia |

Mécanisme D'action

MRE 3008F20 exerts its effects by selectively binding to the adenosine A3 receptor, inhibiting the receptor’s activity. This binding prevents the activation of downstream signaling pathways that would normally be triggered by the receptor’s natural agonists. The inhibition of cAMP production is a key aspect of its mechanism of action .

Comparaison Avec Des Composés Similaires

MRE 3008F20 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste du récepteur A3 de l'adénosine. Des composés similaires comprennent :

5-N-(4-méthoxyphénylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine : Un autre antagoniste puissant du récepteur A3 de l'adénosine.

4-aminobenzyl-5'-N-méthylcarboxamidoadénosine : Connu pour ses interactions avec les récepteurs de l'adénosine.

1,3-dipropyl-8-cyclopentylxanthine : Un antagoniste sélectif des récepteurs de l'adénosine.

Ces composés partagent des caractéristiques structurelles et des profils pharmacologiques similaires mais diffèrent dans leur sélectivité et leur puissance envers différents sous-types de récepteurs de l'adénosine.

Activité Biologique

Mcp-neca, a stable adenosine analog, is primarily known for its role as an agonist for adenosine receptors, particularly the A2A receptor. Its biological activity encompasses various cellular mechanisms, including modulation of inflammatory responses, cytokine production, and gene expression in different cell types. This article presents a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exerts its effects through interaction with adenosine receptors (A1, A2A, A2B, and A3). The most significant activity is associated with the A2A receptor, which mediates various cellular responses:

- Cytokine Modulation : this compound has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation in monocytic cells. This modulation is crucial for controlling inflammation and preventing excessive immune responses .

- Gene Expression Regulation : Studies indicate that this compound induces the expression of NR4A family genes (NR4A1, NR4A2, NR4A3) in THP-1 monocytes and primary human peripheral blood mononuclear cells (PBMCs). This induction occurs in a dose-dependent manner and is primarily mediated through the A2A receptor .

Cytokine Production Inhibition

One significant study demonstrated that this compound inhibits TNF-α production in a concentration-dependent manner. The inhibition was reversed by selective antagonists of the A2A receptor, confirming the receptor's role in mediating this effect. The following table summarizes key findings regarding cytokine modulation:

| Cytokine | Effect of this compound | Mechanism |

|---|---|---|

| TNF-α | Decreased | A2A receptor activation |

| IL-6 | Decreased | A2A receptor activation |

| CCL2 | Decreased | A2A receptor activation |

| CXCL9 | Decreased | A2A receptor activation |

NR4A Gene Expression

This compound significantly increases the expression levels of NR4A genes in both undifferentiated and PMA-differentiated THP-1 cells. The following data illustrates the dose-dependent effects on NR4A gene expression:

| Concentration (µM) | NR4A1 Expression (Fold Change) | NR4A2 Expression (Fold Change) | NR4A3 Expression (Fold Change) |

|---|---|---|---|

| 1 | 5 | 7 | 15 |

| 10 | 10 | 15 | 30 |

| 20 | 15 | 20 | 40 |

Study on Inflammatory Responses

In a study involving LPS-stimulated human macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines. The study highlighted that the presence of this compound led to lower levels of CCL chemokines (CCL3, CCL4) and CXCL chemokines (CXCL9, CXCL10), showcasing its potential therapeutic role in inflammatory diseases .

Impact on Macrophage Activation

Another investigation focused on the effects of this compound on M2c macrophages. It was found that this compound augmented IL-10-induced STAT3 signaling pathways, promoting anti-inflammatory responses and enhancing macrophage polarization towards an M2c phenotype. This finding suggests that this compound could be beneficial in conditions characterized by chronic inflammation .

Propriétés

IUPAC Name |

1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N8O3/c1-3-10-28-12-15-17(26-28)24-20(25-21(30)22-13-6-8-14(31-2)9-7-13)29-19(15)23-18(27-29)16-5-4-11-32-16/h4-9,11-12H,3,10H2,1-2H3,(H2,22,24,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRNHKSLHHWUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=N1)N=C(N3C2=NC(=N3)C4=CC=CO4)NC(=O)NC5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.